Thiamiprine

描述

Tiamiprine is an aryl sulfide.

Thiamiprine is a cytotoxic purine antagonist that has both immunosuppressive and antiarthritic activity. (NCI)

作用机制

Target of Action

Thiamiprine, also known as Thiamine or Vitamin B1, plays a key role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .

Mode of Action

The mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection of the glycolytic flux is a result of thiamine’s interaction with its primary targets.

Biochemical Pathways

Thiamine plays a critical role in several biochemical pathways. It is a necessary cofactor for enzymes related to carbohydrate metabolism: pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase, and transketolase . These enzymes are involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids .

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied, especially in patients with leukemia . Different dosages for the three thiopurines are commonly used. The oral dosages of thioguanine range between 5 and 40 mg/day for IBD, while the dosages may go up three times higher for leukemia . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . In vitro, the complex showed strong inhibitory effects compared to conventional mercaptopurine on lung cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing . Controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes in inflammatory bowel disease .

生化分析

Biochemical Properties

Thiamiprine, like thiamine, is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiamine is a cofactor for several enzymes involved in glucose metabolism

Cellular Effects

This compound influences various types of cells and cellular processes. As a derivative of thiamine, it plays a role in energy metabolism, impacting cell function. Thiamine is known to influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Given its structural similarity to thiamine, it may exert its effects at the molecular level in a similar manner. Thiamine acts as a cofactor for several enzymes, influencing their activity and thus affecting various biochemical reactions . This compound may interact similarly with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Studies on thiopurines, a class of drugs that includes this compound, have shown that these compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage, and this is likely to be the case with this compound as well

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as thiamine, given their structural similarity. Thiamine is involved in several metabolic pathways, including those related to energy metabolism . It interacts with various enzymes and cofactors within these pathways. This compound may have similar interactions and effects on metabolic flux or metabolite levels.

Transport and Distribution

Thiamine is known to be transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) . This compound may be transported and distributed in a similar manner.

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its similarity to thiamine, it may be localized to similar subcellular compartments. Thiamine and its active form, thiamine pyrophosphate, are known to be present in the cytosol and mitochondria . This compound may have a similar subcellular localization and could influence the activity or function of these compartments.

生物活性

Thiamiprine, a synthetic thiopurine derivative, is primarily recognized for its immunosuppressive and anti-inflammatory properties. It is structurally related to other well-known thiopurines such as azathioprine and mercaptopurine, which have been extensively studied for their therapeutic applications in various diseases, including autoimmune disorders and certain malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its biological effects primarily through the interference with nucleotide synthesis , which is crucial for cell division and immune function. The compound is metabolized into active metabolites that inhibit purine synthesis, leading to reduced proliferation of lymphocytes. This mechanism is particularly beneficial in treating conditions characterized by excessive immune responses.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis: this compound disrupts the synthesis of purines, which are vital for DNA replication and repair.

- Modulation of Immune Responses: By affecting lymphocyte proliferation, this compound can help control autoimmune reactions and inflammatory processes.

Clinical Applications

This compound has been utilized in various clinical settings, particularly in the treatment of autoimmune diseases such as inflammatory bowel disease (IBD) and systemic lupus erythematosus (SLE). Its effectiveness has been compared to other thiopurines, with studies indicating a favorable safety profile due to lower toxicity levels.

Table 1: Comparison of Thiopurines

| Drug | Indications | Common Side Effects | Dosage Range |

|---|---|---|---|

| This compound | IBD, SLE | Myelotoxicity, Hepatotoxicity | 1-2.5 mg/kg/day |

| Azathioprine | Organ rejection, IBD | Myelotoxicity | 1-5 mg/kg/day |

| Mercaptopurine | Leukemia, IBD | Hepatotoxicity | 1-2.5 mg/kg/day |

Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Efficacy in Inflammatory Bowel Disease: A meta-analysis indicated that patients with elevated levels of the active metabolite 6-thioguanine (6-TGN) had improved remission rates when treated with thiopurines, including this compound .

- Case Studies on Efficacy: In a study involving patients with congenital bullous ichthyosiform erythroderma, this compound was found ineffective when compared to methotrexate therapy . This highlights the variability in response among different conditions.

- Advancements in Drug Delivery: Research into controlled-release formulations for this compound has shown promise in enhancing therapeutic outcomes while minimizing side effects . Nano-formulations are particularly noteworthy as they may improve bioavailability and target delivery.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Thiamiprine, and how can researchers optimize yield and purity in laboratory settings?

this compound synthesis typically involves nucleophilic substitution reactions, with critical steps such as purification via column chromatography or recrystallization . To optimize yield, researchers should:

- Conduct pilot reactions to determine ideal temperature and solvent conditions.

- Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates .

- Validate purity through melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Key methods include:

- High-performance liquid chromatography (HPLC) : For quantifying purity and detecting degradation products .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : For identifying functional groups (e.g., amine or thiol moieties) .

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological mechanisms?

- Use cell-based assays (e.g., enzyme inhibition studies) with controls for cytotoxicity.

- Apply dose-response curves to determine IC₅₀ values, ensuring replicates to minimize variability .

- Cross-validate results with computational modeling (e.g., molecular docking) to hypothesize binding interactions .

Advanced Research Questions

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for clinical trials involving this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are critical for structuring trials:

- Feasibility : Ensure access to validated this compound batches and compliant lab facilities .

- Novelty : Focus on understudied applications (e.g., resistance mechanisms in targeted therapies) .

- Ethical compliance : Adhere to protocols for human participant selection and informed consent .

Q. How should researchers address contradictions in this compound’s efficacy data across preclinical studies?

- Perform meta-analyses to identify confounding variables (e.g., dosage ranges, model organisms) .

- Apply statistical tools (e.g., ANOVA or regression analysis) to isolate factors affecting reproducibility .

- Replicate studies under standardized conditions, documenting deviations in methodologies .

Q. What strategies are recommended for investigating this compound’s pharmacokinetics in heterogeneous populations?

- Use population pharmacokinetic (PopPK) modeling to account for variability in age, genetics, and comorbidities .

- Integrate biomarkers (e.g., plasma concentration-time profiles) with physiological data .

- Validate findings against historical datasets to identify outliers or subpopulation-specific trends .

Q. How can researchers leverage primary and secondary literature to resolve gaps in this compound’s safety profile?

- Conduct systematic reviews using PRISMA guidelines to aggregate toxicity data .

- Cross-reference patent databases and regulatory filings (e.g., EMA, FDA) for unreported adverse events .

- Prioritize primary sources (e.g., clinical trial registries) over narrative reviews to minimize bias .

Q. Methodological Guidance

Q. What criteria should govern the selection of this compound analogues for structure-activity relationship (SAR) studies?

- Chemical diversity : Include analogues with variations in key substituents (e.g., alkyl chains, halogen atoms) .

- Bioavailability metrics : Prioritize compounds with logP values within the therapeutic window .

- Computational pre-screening : Use QSAR models to predict potency and eliminate low-probability candidates .

Q. How can researchers ensure reproducibility in this compound-related experiments?

- Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Share raw data and code via repositories like Zenodo or GitHub to enable independent verification .

- Validate instruments (e.g., HPLC calibration) before each experimental run .

Q. What are best practices for integrating this compound research into broader pharmacological frameworks?

属性

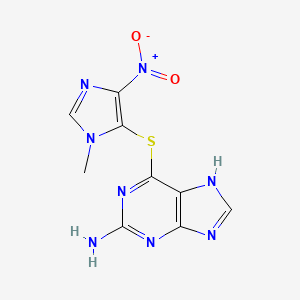

IUPAC Name |

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTWHEBLORWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204396 | |

| Record name | Thiamiprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-52-2 | |

| Record name | Thiamiprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamiprine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamiprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamiprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiamiprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMIPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2EV7ZDD1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。